N-{2-Nitro-4-[(1,3-thiazol-2-yl)oxy]phenyl}acetamide
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Overview
Description
N-{2-Nitro-4-[(1,3-thiazol-2-yl)oxy]phenyl}acetamide is a synthetic organic compound that features a nitro group, a thiazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-Nitro-4-[(1,3-thiazol-2-yl)oxy]phenyl}acetamide typically involves the reaction of 2-nitro-4-hydroxyaniline with 2-bromo-1,3-thiazole in the presence of a base such as potassium carbonate. The resulting intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{2-Nitro-4-[(1,3-thiazol-2-yl)oxy]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Hydrolysis: The acetamide moiety can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 2-Amino-4-[(1,3-thiazol-2-yl)oxy]phenylacetamide.
Substitution: Various substituted thiazole derivatives.
Hydrolysis: 2-Nitro-4-[(1,3-thiazol-2-yl)oxy]benzoic acid and acetamide.
Scientific Research Applications
Medicinal Chemistry: Investigated for its antimicrobial and anticancer properties.
Materials Science: Used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biology: Explored for its potential as a biochemical probe to study enzyme functions and interactions.
Industry: Utilized in the development of novel agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{2-Nitro-4-[(1,3-thiazol-2-yl)oxy]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects . The thiazole ring may also play a role in binding to target proteins, enhancing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide .
- N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide .
Uniqueness
N-{2-Nitro-4-[(1,3-thiazol-2-yl)oxy]phenyl}acetamide is unique due to its combination of a nitro group, thiazole ring, and acetamide moiety, which confer distinct chemical and biological properties
Properties
CAS No. |
55564-07-3 |
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Molecular Formula |
C11H9N3O4S |
Molecular Weight |
279.27 g/mol |
IUPAC Name |
N-[2-nitro-4-(1,3-thiazol-2-yloxy)phenyl]acetamide |
InChI |
InChI=1S/C11H9N3O4S/c1-7(15)13-9-3-2-8(6-10(9)14(16)17)18-11-12-4-5-19-11/h2-6H,1H3,(H,13,15) |
InChI Key |
ZZXRSKOTRPXPME-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OC2=NC=CS2)[N+](=O)[O-] |
Origin of Product |
United States |
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